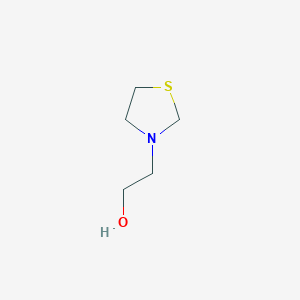![molecular formula C14H16N4O B12911334 5-Amino-3-phenyl-6-{(E)-[(propan-2-yl)imino]methyl}pyrimidin-4(3H)-one CAS No. 111652-46-1](/img/structure/B12911334.png)
5-Amino-3-phenyl-6-{(E)-[(propan-2-yl)imino]methyl}pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-6-((isopropylimino)methyl)-3-phenylpyrimidin-4(3H)-one is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Méthodes De Préparation
The synthesis of 5-Amino-6-((isopropylimino)methyl)-3-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with amines under controlled conditions to form the imine group. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
5-Amino-6-((isopropylimino)methyl)-3-phenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane.
Applications De Recherche Scientifique
5-Amino-6-((isopropylimino)methyl)-3-phenylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mécanisme D'action
The mechanism of action of 5-Amino-6-((isopropylimino)methyl)-3-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
5-Amino-6-((isopropylimino)methyl)-3-phenylpyrimidin-4(3H)-one can be compared with other similar compounds such as:
6-Amino-5-methyl-3H-imidazo[4,5-b]pyridine: This compound shares a similar pyrimidine structure but differs in its functional groups and biological activities.
Pyrimido[4,5-d]pyrimidines: These compounds have a bicyclic structure with two fused pyrimidine rings and exhibit different chemical reactivities and applications.
The uniqueness of 5-Amino-6-((isopropylimino)methyl)-3-phenylpyrimidin-4(3H)-one lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
111652-46-1 |
|---|---|
Formule moléculaire |
C14H16N4O |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
5-amino-3-phenyl-6-(propan-2-yliminomethyl)pyrimidin-4-one |
InChI |
InChI=1S/C14H16N4O/c1-10(2)16-8-12-13(15)14(19)18(9-17-12)11-6-4-3-5-7-11/h3-10H,15H2,1-2H3 |
Clé InChI |
YYLRPYWFTFVEQA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N=CC1=C(C(=O)N(C=N1)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[(3-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12911287.png)

![Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]-](/img/structure/B12911294.png)




![6-Amino-5-[(E)-ethylideneamino]-2-(methylsulfanyl)pyrimidin-4(1H)-one](/img/structure/B12911335.png)
![[4-(Hydroxymethyl)-3-tetradecyl-1,3-oxazolidin-4-yl]methanol](/img/structure/B12911342.png)
